molecular formula C72H84N8O12S4 B13413547 4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

Cat. No.: B13413547
M. Wt: 1381.8 g/mol
InChI Key: GDWIJDAGJMUFRU-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TMPyP4 tosylate typically involves the reaction of 5,10,15,20-Tetrakis-(N-methyl-4-pyridyl)porphine with tosyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired tosylate salt. The process involves the following steps:

Industrial Production Methods

Industrial production of TMPyP4 tosylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may include continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

TMPyP4 tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized porphyrin derivatives, while reduction reactions can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of TMPyP4 tosylate involves its interaction with nucleic acid secondary structures. The compound stabilizes G-quadruplex and i-motif structures in DNA, which can influence gene expression and cellular processes. TMPyP4 tosylate also inhibits acetylcholinesterase activity, which may contribute to its biological effects . The stabilization of secondary structures in gene promoter regions can down-regulate the expression of certain oncogenes, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TMPyP4 tosylate is unique in its ability to stabilize both G-quadruplex and i-motif structures, whereas similar compounds like TMPyP2 do not exhibit this property. Additionally, TMPyP4 tosylate’s ability to inhibit acetylcholinesterase activity sets it apart from other porphyrin compounds .

Properties

Molecular Formula

C72H84N8O12S4

Molecular Weight

1381.8 g/mol

IUPAC Name

4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

InChI

InChI=1S/C44H56N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5,7,10,12-28,33-48H,6,8-9,11H2,1-4H3;4*2-5H,1H3,(H,8,9,10)/q+4;;;;/p-4

InChI Key

GDWIJDAGJMUFRU-UHFFFAOYSA-J

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C9=CC=[N+](C=C9)C

Origin of Product

United States

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